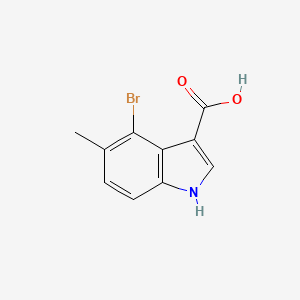
4-Bromo-5-methylindole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-methylindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, has a bromine atom at the fourth position, a methyl group at the fifth position, and a carboxylic acid group at the third position of the indole ring.
Métodos De Preparación
The synthesis of 4-Bromo-5-methylindole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 5-methylindole-3-carboxylic acid using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Bromo-5-methylindole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-5-methylindole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with biological targets.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and natural product analogs.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-methylindole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
4-Bromo-5-methylindole-3-carboxylic acid can be compared with other indole derivatives, such as:
5-Methylindole-3-carboxylic Acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromoindole-3-carboxylic Acid: Lacks the methyl group, which can affect its chemical properties and interactions.
Indole-3-carboxylic Acid: Lacks both the bromine and methyl groups, making it less substituted and potentially less reactive in certain reactions.
The presence of the bromine and methyl groups in this compound makes it unique and potentially more versatile in chemical synthesis and biological applications .
Propiedades
Fórmula molecular |
C10H8BrNO2 |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
4-bromo-5-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-3-7-8(9(5)11)6(4-12-7)10(13)14/h2-4,12H,1H3,(H,13,14) |
Clave InChI |
BDTZHCABCBUMBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)NC=C2C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


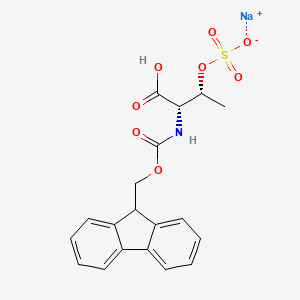
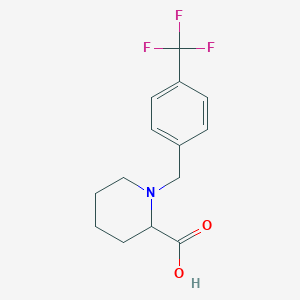

![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)
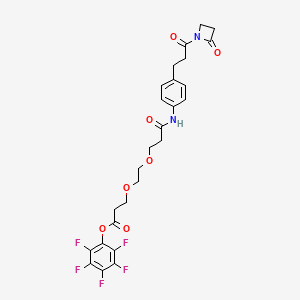

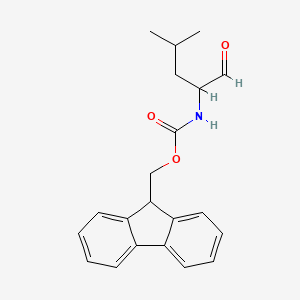




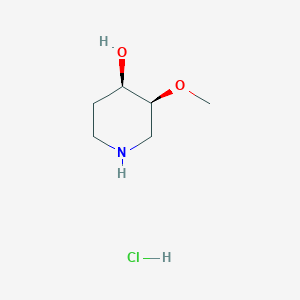
![tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12282811.png)
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
